molecular formula C10H11IO2 B1344725 Ethyl 3-iodo-4-methylbenzoate CAS No. 859212-59-2

Ethyl 3-iodo-4-methylbenzoate

Cat. No. B1344725
M. Wt: 290.1 g/mol
InChI Key: KMIVUJKEQAPRIH-UHFFFAOYSA-N
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Patent
US08461167B2

Procedure details

To a solution of 3-iodo-4-methylbenzoic acid (1.5 g, 5.7 mmol) in 25 ml of ethanol was dropped in 0.5 ml of concentrated sulfuric acid. The reaction was refluxed overnight. TLC (Ethyl Acetate/Hexane 1:10) indicated the completion of the esterification. The extra ethanol was evaporated and the residue was dissolved in 30 ml of dichloromethane, which was washed with water (10 ml) and brine (10 ml), dried, and evaporated to a thick oil. A white solid was obtained after drying under vacuo (1.56 g. in 95% yield).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Ethyl Acetate Hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([OH:7])=[O:6].[C:12](OCC)(=O)[CH3:13].CCCCCC>C(O)C.S(=O)(=O)(O)O>[I:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([O:7][CH2:12][CH3:13])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
IC=1C=C(C(=O)O)C=CC1C
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.5 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Ethyl Acetate Hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The extra ethanol was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 30 ml of dichloromethane
WASH
Type
WASH
Details
which was washed with water (10 ml) and brine (10 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to a thick oil
CUSTOM
Type
CUSTOM
Details
A white solid was obtained
CUSTOM
Type
CUSTOM
Details
after drying under vacuo (1.56 g. in 95% yield)

Outcomes

Product
Name
Type
Smiles
IC=1C=C(C(=O)OCC)C=CC1C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.